molecular formula C8H17NO B13026805 1-(tert-Butyl)-3-methylazetidin-3-ol CAS No. 35197-00-3

1-(tert-Butyl)-3-methylazetidin-3-ol

Cat. No.: B13026805
CAS No.: 35197-00-3
M. Wt: 143.23 g/mol
InChI Key: XRZYPAZOPIBHEU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methylazetidin-3-ol is an organic compound belonging to the azetidine family, characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methylazetidin-3-ol typically involves the reaction of tert-butylamine with a suitable precursor, such as a β-keto ester. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(tert-Butyl)-3-methylazetidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-3-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

35197-00-3

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-tert-butyl-3-methylazetidin-3-ol

InChI

InChI=1S/C8H17NO/c1-7(2,3)9-5-8(4,10)6-9/h10H,5-6H2,1-4H3

InChI Key

XRZYPAZOPIBHEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(C)(C)C)O

Origin of Product

United States

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